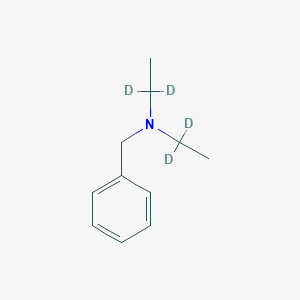
N-Benzyldiethylamine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyldiethylamine-d4 is a deuterated derivative of N-Benzyldiethylamine, which is an organic compound with the molecular formula C11H17N. The deuterated form, this compound, is used primarily in scientific research as a labeled compound for various analytical and synthetic purposes. It is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, which makes it useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyldiethylamine-d4 can be synthesized through the reaction of diethylamine with benzyl alcohol under specific conditions. The reaction typically involves the use of a catalyst and may require an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{(C}_2\text{H}_5\text{)}_2\text{NH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N(C}_2\text{H}_5\text{)}_2 ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the deuterated compound. Techniques such as distillation, crystallization, and chromatography are commonly employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyldiethylamine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-Benzyldiethylamine-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Used in the synthesis of labeled compounds for various industrial applications, including the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of N-Benzyldiethylamine-d4 involves its interaction with molecular targets through its amine functional group. The deuterium atoms in the compound provide a unique signature in NMR and mass spectrometry, allowing researchers to track its behavior in complex systems. The compound can interact with enzymes, receptors, and other biomolecules, providing insights into their function and activity.
Comparison with Similar Compounds
N-Benzyldiethylamine-d4 can be compared with other similar compounds such as:
N,N-Diethylbenzylamine: Similar structure but without deuterium labeling.
N,N-Dimethylbenzylamine: Contains methyl groups instead of ethyl groups.
N-Benzyl-N-ethylamine: Contains one ethyl group and one benzyl group.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful for analytical techniques like NMR and mass spectrometry. This labeling allows for precise tracking and analysis of the compound in various research applications, providing valuable data that cannot be obtained with non-labeled analogs.
Conclusion
This compound is a valuable compound in scientific research, offering unique properties due to its deuterium labeling Its applications span across chemistry, biology, medicine, and industry, making it a versatile tool for researchers
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
167.28 g/mol |
IUPAC Name |
N-benzyl-1,1-dideuterio-N-(1,1-dideuterioethyl)ethanamine |
InChI |
InChI=1S/C11H17N/c1-3-12(4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3/i3D2,4D2 |
InChI Key |
ZWRDBWDXRLPESY-KHORGVISSA-N |
Isomeric SMILES |
[2H]C([2H])(C)N(CC1=CC=CC=C1)C([2H])([2H])C |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


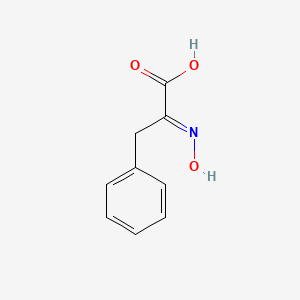
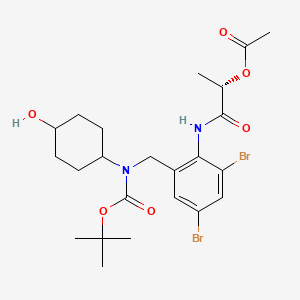
![[2-[Acetyloxy(deuterio)methyl]-4-(2-amino-6-chloropurin-9-yl)-1,3,4-trideuteriobutyl] acetate](/img/structure/B13854029.png)

![5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B13854043.png)
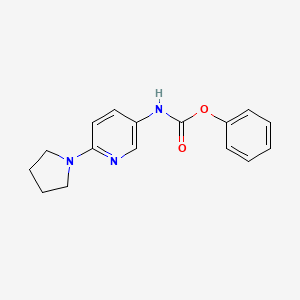
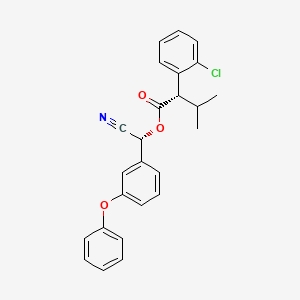

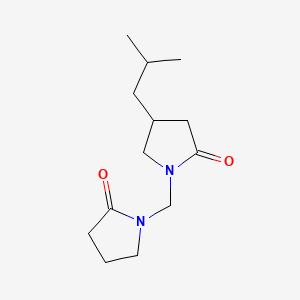


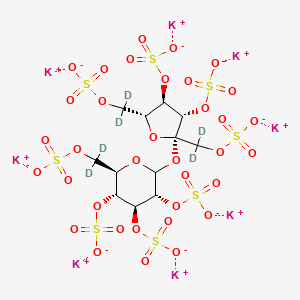
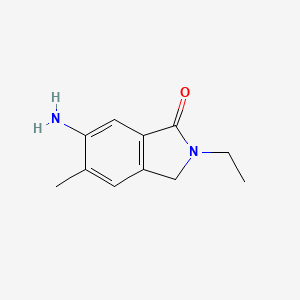
![N,N'-(7-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)dipropionamide](/img/structure/B13854089.png)
